5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde
Description
5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde is a heterocyclic aldehyde featuring a furan ring substituted with a 4-ethylpiperazine group at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting kinase inhibition and receptor modulation . The ethylpiperazine moiety enhances solubility and modulates electronic properties, while the aldehyde group provides a reactive site for further derivatization.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-(4-ethylpiperazin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2O2/c1-2-12-5-7-13(8-6-12)11-4-3-10(9-14)15-11/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
KHOFOZVJGFNNNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the multi-component condensation reaction. This approach typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . Another method involves the radical bromination of a methyl group followed by conversion to a phosphonate and subsequent reaction with an aromatic aldehyde .
Chemical Reactions Analysis
5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, and the piperazine ring can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acetic acid, sodium borohydride, potassium permanganate, and various aromatic amines . Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted furan derivatives.
Scientific Research Applications
5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The furan ring and piperazine moiety allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with microbial cell wall synthesis or protein function, leading to its antibacterial and antifungal effects .
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry : Ethylpiperazine-substituted furan carbaldehydes are promising scaffolds for kinase inhibitors, as seen in YPC-21817 .
- Thermodynamics : Nitrophenyl derivatives provide benchmark data for computational modeling of combustion and formation enthalpies .
- Synthetic Chemistry : Substituent choice (e.g., chloro vs. nitro) directly impacts yield and reaction conditions, as demonstrated in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
